2-(1,3-benzoxazol-2-yl)-5-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)phenol
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Overview
Description
2-(1,3-BENZOXAZOL-2-YL)-5-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YL)-5-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a reaction involving 4-chlorophenylfuran and a suitable reagent to form the furan-2-yl moiety.
Condensation Reaction: The final step involves a condensation reaction between the benzoxazole derivative and the furan-2-yl moiety, facilitated by an appropriate catalyst and under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and furan moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Samarium triflate, palladium on carbon.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1,3-BENZOXAZOL-2-YL)-5-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in cell signaling pathways, such as kinases, thereby affecting cellular functions.
Receptor Binding: The compound binds to specific receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Similar in structure but lacks the furan and chlorophenyl groups.
2-(4-Chlorophenyl)benzoxazole: Contains the chlorophenyl group but not the furan moiety.
2-(1,3-Benzothiazol-2-yl)phenol: Similar heterocyclic structure but with sulfur instead of oxygen in the ring.
Uniqueness
2-(1,3-BENZOXAZOL-2-YL)-5-[(E)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL is unique due to the presence of both the furan and chlorophenyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C24H15ClN2O3 |
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Molecular Weight |
414.8 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]phenol |
InChI |
InChI=1S/C24H15ClN2O3/c25-16-7-5-15(6-8-16)22-12-10-18(29-22)14-26-17-9-11-19(21(28)13-17)24-27-20-3-1-2-4-23(20)30-24/h1-14,28H |
InChI Key |
IMNHIYAKLYSPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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